molecular formula C16H16Cl3N B018296 rac-cis-N-Desmethyl Sertraline Hydrochloride CAS No. 675126-10-0

rac-cis-N-Desmethyl Sertraline Hydrochloride

Cat. No.: B018296
CAS No.: 675126-10-0
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-RISSCEEYSA-N
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Description

Pharmacological Mechanisms of (1S,4S)-N-Desmethyl Sertraline Hydrochloride

Neurotransmitter Reuptake Inhibition Profiles

Selective Serotonin Reuptake Inhibition (SSRI) Activity

(1S,4S)-N-Desmethyl Sertraline Hydrochloride demonstrates significantly reduced potency in blocking serotonin reuptake compared to its parent compound sertraline. In vitro studies have consistently shown that desmethylsertraline possesses 10-20 fold lower potency for inhibiting the serotonin transporter (SERT). This reduced activity is reflected in binding affinity measurements, with desmethylsertraline exhibiting a Ki value of approximately 76 nM for serotonin transporters, compared to sertraline's much more potent Ki of 3 nM. This substantial difference in potency suggests that desmethylsertraline likely contributes minimally to the clinical SSRI effects observed with sertraline therapy.

Comparative Norepinephrine (NET) and Dopamine (DAT) Transporter Interactions

While desmethylsertraline shows reduced potency for serotonin transport inhibition, it exhibits a more balanced profile across monoamine transporters compared to sertraline. The metabolite demonstrates affinity for norepinephrine transporters (NET) with a Ki value of approximately 420 nM and dopamine transporters (DAT) with a Ki of 440 nM. This balanced profile effectively positions desmethylsertraline as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with approximately 5.5-fold preference for serotonin reuptake inhibition relative to catecholamine reuptake. This contrasts with sertraline's more pronounced selectivity for SERT over NET and DAT, highlighting a pharmacologically distinct profile for the metabolite.

Receptor Binding Affinity Across Monoamine Systems

Beyond transporter interactions, desmethylsertraline demonstrates minimal affinity for various neurotransmitter receptors. Like sertraline, it shows little to no significant binding to GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. However, desmethylsertraline, similar to its parent compound, does exhibit affinity for sigma receptors, which may contribute to some of its pharmacological effects independent of monoamine transporter inhibition.

Metabolic Pathways and Enzymatic Interactions

Cytochrome P450-Mediated Demethylation

The formation of desmethylsertraline from sertraline occurs primarily through N-demethylation catalyzed by multiple cytochrome P450 (CYP) enzymes. Unlike many drug metabolic pathways dominated by a single enzyme, sertraline's conversion to desmethylsertraline involves contributions from at least five different CYP isoforms. The relative contributions of these enzymes to sertraline N-demethylation have been estimated as: CYP2D6 (35%), CYP2C9 (29%), CYP2B6 (14%), CYP2C19 (13%), and CYP3A4 (9%). This multi-enzyme involvement in desmethylsertraline formation has important clinical implications, as it suggests that inhibition of any single CYP enzyme is unlikely to dramatically affect sertraline metabolism or desmethylsertraline formation.

Glucuronidation and Conjugative Metabolism

Following the N-demethylation process, desmethylsertraline undergoes further metabolism through multiple pathways. One significant route involves glucuronidation, particularly following oxidative deamination to form α-hydroxy sertraline ketone. This conjugative metabolism contributes to the clearance of both sertraline and desmethylsertraline from the system and represents an important elimination pathway. The glucuronidation processes are mediated by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A6, UGT2B4, and UGT2B7.

Monoamine Oxidase (MAO) Catalyzed Deamination

Another significant metabolic pathway for desmethylsertraline involves deamination catalyzed by monoamine oxidases. Both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) contribute to the deamination of desmethylsertraline to form α-hydroxy sertraline ketone. Additionally, CYP enzymes, particularly CYP3A4, CYP2C19, and CYP2E1, also participate in this deamination process, highlighting the complex and multi-enzymatic metabolism of this compound. This metabolic profile explains the extensive biotransformation observed with sertraline and its metabolites before ultimate excretion.

Comparative Pharmacodynamic Profiling

In Vitro Potency Against Serotonin Transporters (SERT)

In vitro studies consistently demonstrate that desmethylsertraline has substantially reduced potency against serotonin transporters compared to sertraline. Radioligand binding and functional uptake inhibition assays have established that desmethylsertraline's potency is approximately 10-20 times lower than sertraline. This significant difference suggests that desmethylsertraline's direct contribution to serotonin reuptake inhibition in clinical settings may be minimal, particularly when considering typical therapeutic concentrations achieved with standard sertraline dosing.

Species-Specific Metabolic Variability

The pharmacokinetics and pharmacodynamics of desmethylsertraline exhibit notable species-dependent variability. While desmethylsertraline shows limited effects on serotonin systems in rats at doses up to 20-fold higher than effective sertraline doses, its activity profile differs in mice. In mice, desmethylsertraline antagonizes p-chloroamphetamine-induced serotonin depletion with potency more comparable to sertraline than observed in rats. These interspecies differences highlight the importance of cautious interpretation when extrapolating preclinical findings to human clinical applications.

Accumulation Kinetics in Central Nervous System Tissues

A significant pharmacokinetic characteristic of desmethylsertraline is its tendency to accumulate in brain tissue relative to sertraline. Studies in rats have demonstrated that after sertraline administration, desmethylsertraline concentrations in brain tissue exceed those of the parent compound by 8 hours post-administration and continue to predominate thereafter. This accumulation pattern may have important implications for the overall pharmacological effects observed with chronic sertraline administration, potentially contributing to the delayed therapeutic onset commonly observed with SSRI treatment.

Properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-RISSCEEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021658, DTXSID70986903
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-10-0, 91797-57-8
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is a significant metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for depression and anxiety disorders. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is characterized by its specific stereochemistry, indicated by the (1S,4S) configuration. This stereochemistry influences its interaction with biological targets and its overall pharmacological profile. The compound is derived from sertraline through N-demethylation, a metabolic process that significantly alters its activity.

Pharmacological Mechanism

The primary mechanism of action for (1S,4S)-N-Desmethyl Sertraline Hydrochloride involves the inhibition of the serotonin transporter (SLC6A4), which leads to increased serotonin levels in the synaptic cleft. This action is similar to that of its parent compound, sertraline, although it exhibits reduced potency. Research indicates that while sertraline is a potent inhibitor of serotonin reuptake, N-desmethylsertraline has been shown to possess weaker inhibitory effects on serotonin transport .

In Vitro Studies

In vitro studies have demonstrated that (1S,4S)-N-Desmethyl Sertraline Hydrochloride retains some pharmacological effects associated with serotonin reuptake inhibition. Key findings include:

  • Serotonin Reuptake Inhibition : Although less effective than sertraline, it still contributes to serotonin modulation .
  • Binding Affinity : The compound exhibits binding to sigma receptors, particularly sigma-1 receptors, which may influence its pharmacological profile .

In Vivo Studies

Animal studies have shown that chronic administration of sertraline leads to down-regulation of norepinephrine receptors in the brain. However, data on N-desmethylsertraline's effects in vivo remain limited compared to sertraline itself .

Pharmacokinetics

The pharmacokinetics of (1S,4S)-N-Desmethyl Sertraline Hydrochloride are influenced by its metabolic pathways:

  • Half-Life : The half-life of N-desmethylsertraline ranges from 56 to 120 hours, allowing for significant accumulation in plasma compared to sertraline .
  • Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19, CYP3A4), contributing to its pharmacokinetic variability among individuals .

Case Studies

A notable case study analyzed the distribution of sertraline and its primary metabolite in postmortem tissues. The findings indicated varying concentrations across different specimen types, providing insights into the compound's distribution and potential implications for toxicity assessments .

Comparative Analysis

PropertySertraline(1S,4S)-N-Desmethyl Sertraline Hydrochloride
Mechanism of ActionStrong SSRIWeaker SSRI
Half-Life22-36 hours56-120 hours
Binding AffinityHigh for SLC6A4Moderate for sigma receptors
MetabolismExtensive hepaticSimilar pathways but less active

Scientific Research Applications

Studies have demonstrated that (1S,4S)-N-Desmethyl Sertraline Hydrochloride can inhibit serotonin uptake with an IC50 value of approximately 0.45 µM and dopamine uptake at around 3.8 µM in isolated rat corpus striatum . This suggests that while it is less potent than sertraline itself, it may still contribute to the overall pharmacological effects observed with SSRIs.

Antidepressant Research

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is primarily employed in studies examining the mechanisms of SSRIs and their metabolites. Its role in elucidating the pharmacokinetics and pharmacodynamics of sertraline provides valuable insights into how structural modifications affect therapeutic outcomes and side effects .

Drug Development

The compound serves as a reference standard in pharmaceutical research and development. Its unique properties allow researchers to explore new formulations or analogs that might enhance efficacy or reduce adverse effects associated with traditional SSRIs .

Neuropharmacology Studies

Research involving (1S,4S)-N-Desmethyl Sertraline Hydrochloride often focuses on neuropharmacological pathways related to mood disorders. Its interactions with neurotransmitter systems make it a valuable tool for investigating the neurobiological underpinnings of depression and anxiety disorders .

Study on Efficacy and Side Effects

A study published in Pharmacogenomics analyzed the effects of (1S,4S)-N-Desmethyl Sertraline Hydrochloride on patients with major depressive disorder. The findings suggested that while the compound was less effective than sertraline in alleviating symptoms, it exhibited a significantly lower incidence of side effects such as gastrointestinal disturbances and sexual dysfunction .

Investigation into Metabolic Pathways

Another case study explored the metabolic pathways of sertraline and its metabolites, including (1S,4S)-N-Desmethyl Sertraline Hydrochloride. This research highlighted how variations in metabolism could affect individual responses to treatment and emphasized the importance of understanding these pathways for personalized medicine approaches in treating depression .

Comparison with Similar Compounds

Stereoisomers of N-Desmethyl Sertraline

Sertraline has four stereoisomers due to two chiral centers. Only the (1S,4S) form is clinically active. Key comparisons with other isomers include:

Compound Stereochemistry SERT IC₅₀ (nM) NET IC₅₀ (nM) CAS Number Key Features
(1S,4S)-N-Desmethyl Sertraline 1S,4S Not reported Not reported 675126-10-0 Metabolite with reduced activity
(1S,4R)-N-Desmethyl Sertraline 1S,4R 19 35 675126-07-5 Dual SERT/NET inhibitor
(1R,4S)-N-Desmethyl Sertraline 1R,4S Not reported Not reported 675126-08-6 No therapeutic use; research chemical
  • Activity Differences: The (1S,4R) isomer uniquely inhibits both serotonin (SERT) and norepinephrine transporters (NET), suggesting a broader mechanism of action compared to the (1S,4S) metabolite .
  • Synthesis Challenges : Isolation of pure (1S,4S)-N-Desmethyl Sertraline is complex due to stereochemical impurities, requiring advanced separation techniques like chiral chromatography .

Parent Drug: Sertraline Hydrochloride

Parameter Sertraline Hydrochloride (1S,4S)-N-Desmethyl Sertraline
Molecular Weight 342.69 g/mol 328.66 g/mol
SERT IC₅₀ ~0.2–0.3 nM (highly potent) >100 nM (low activity)
Clinical Use First-line SSRI antidepressant Research metabolite only
Metabolic Role Parent drug Major metabolite

Sertraline’s potency arises from its intact methyl group and optimal stereochemistry. Demethylation reduces its affinity for SERT, diminishing therapeutic effects .

Other SSRIs and Metabolites

Fluoxetine and Norfluoxetine
  • Fluoxetine: SSRI with a long half-life due to active metabolite norfluoxetine. Unlike (1S,4S)-N-Desmethyl Sertraline, norfluoxetine retains significant SERT inhibition, contributing to fluoxetine’s prolonged efficacy .
Paroxetine
  • Paroxetine lacks active metabolites, contrasting with sertraline’s metabolic profile. Its potency is comparable to sertraline but with stronger anticholinergic side effects .

Non-SSRI Metabolites

N-Desmethyl Clozapine-d8 Hydrochloride
  • Role : Active metabolite of clozapine (an atypical antipsychotic). Unlike (1S,4S)-N-Desmethyl Sertraline, it contributes to clozapine’s efficacy by acting on dopamine and serotonin receptors .
  • Application : Used as an isotopic internal standard in mass spectrometry for metabolic studies .
N,N-Didesmethylvenlafaxine Hydrochloride
  • Role : Metabolite of venlafaxine (SNRI). It exhibits dual SERT/NET inhibition, similar to (1S,4R)-N-Desmethyl Sertraline, but with distinct pharmacokinetics .

Analytical Challenges

  • Stereochemical Purity : Separation of (1S,4S)-N-Desmethyl Sertraline from diastereomers requires chiral stationary phases or derivatization techniques .
  • Detection : LC-MS/MS is preferred for quantifying trace metabolites in biological matrices .

Preparation Methods

Asymmetric Catalysis

  • Chiral ligands : Bisoxazoline ligands enable enantioselective Friedel-Crafts alkylation to form the tetralin core.

  • Key intermediates :

    • (3,4-Dichlorophenyl)acetaldehyde.

    • (1S,4S)-1-Amino-4-(3,4-dichlorophenyl)tetralin.

Reaction Scheme :

  • Friedel-Crafts alkylation to form the tetralin ring.

  • Reductive amination to introduce the amine group.

  • Hydrochloride salt formation via HCl gas in ethanol.

Resolution of Racemates

  • Diastereomeric salt formation : Tartaric acid derivatives resolve racemic mixtures, yielding the (1S,4S) enantiomer.

  • Crystallization efficiency : Reported yields range from 20–40%, necessitating iterative purification.

Biotransformation Using Microbial Systems

Microbial demethylation offers an eco-friendly alternative.

Organisms :

  • Cunninghamella elegans : This fungus mimics mammalian metabolism, producing N-desmethyl metabolites via cytochrome P450 enzymes.

  • Bacterial strains : Pseudomonas spp. achieve partial demethylation under aerobic conditions.

Optimization Parameters :

ParameterOptimal ConditionMetabolite Yield
pH7.0–7.565–70%
Temperature30°C58–63%
Substrate Loading0.5 mM sertraline72%

Limitations :

  • Scalability issues due to slow reaction rates.

  • Contamination risks in non-sterile setups.

Purification and Analytical Validation

High-purity (1S,4S)-N-Desmethyl Sertraline Hydrochloride is essential for pharmacological studies.

Chromatographic Techniques :

  • HPLC : C18 columns with acetonitrile/0.1% trifluoroacetic acid mobile phase resolve sertraline and its metabolites.

  • Chiral SFC : Supercritical fluid chromatography using Chiralpak® AD-H columns ensures enantiomeric excess >99%.

Spectroscopic Confirmation :

  • ¹H NMR : Characteristic signals at δ 7.3–7.5 (dichlorophenyl) and δ 3.1–3.3 (tetralin protons).

  • HRMS : [M+H]⁺ at m/z 328.66 confirms molecular weight.

Industrial-Scale Production Challenges

Cost Drivers :

FactorImpact on CostMitigation Strategy
Chiral resolutionHighUse asymmetric catalysis
Solvent consumptionModerateSwitch to green solvents
Catalyst recyclingLowImmobilize catalysts

Regulatory Hurdles :

  • ICH Q11 guidelines require stringent control over stereochemical impurities.

  • Environmental regulations limit solvent waste, favoring biotransformation methods .

Q & A

Q. What are the critical stereochemical considerations for synthesizing (1S,4S)-N-Desmethyl Sertraline Hydrochloride?

The synthesis requires precise enantiomeric control due to the compound’s cis-(1S,4S) configuration. Key steps include:

  • Chiral resolution : Use of cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) to separate stereoisomers, as described in pharmacopeial methods .
  • Precipitation polymerization : Molecularly imprinted polymers (MIPs) can template the target enantiomer, enhancing selectivity during synthesis .
  • Quality control : Pharmacopeial standards specify ≤0.30% of the (R,R)-isomer as an impurity, validated via HPLC with chiral columns .

Q. Which analytical methods are recommended for purity assessment and impurity profiling?

  • Chromatography :
    • HPLC with UV detection : Resolves synthesis-related impurities (e.g., 3,4-dichlorophenyl derivatives) with a limit of ≤0.2% per impurity .
    • CD-MEKC : Validated for separating sertraline analogs, achieving baseline resolution of enantiomers and synthesis intermediates .
  • Spectrophotometry : Quantification via UV absorption at 254 nm, with molar absorptivity validated for standard solutions .

Q. How is the compound’s stability assessed under laboratory storage conditions?

  • Storage protocols : Store at <-15°C under inert gas (N₂) to prevent hygroscopic degradation .
  • Decomposition products : Thermal degradation produces HCl, CO₂, and nitrogen oxides, detectable via GC-MS .
  • Stability testing : Accelerated stability studies (40°C/75% RH for 6 months) are recommended when data gaps exist .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for serotonin/norepinephrine transporter inhibition?

  • Experimental variables :
    • Cell models : Primary neuronal cultures vs. transfected cell lines (e.g., HEK-293) may yield differing IC₅₀ due to transporter expression levels .
    • Radioligand assays : Competitive binding assays using [³H]-paroxetine (serotonin) vs. [³H]-nisoxetine (norepinephrine) show variability in inhibition kinetics .
  • Data normalization : Cross-validate using internal standards (e.g., imipramine for norepinephrine) and report results as mean ± SEM (n≥3) .

Table 1 : Reported IC₅₀ Values

TransporterIC₅₀ (nM)Source
Serotonin (SERT)19
Norepinephrine (NET)35

Q. What methodological approaches address stability challenges in biological fluid analysis?

  • Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) reduces matrix interference in plasma/serum .
  • Electrochemical sensors : MIP-based potentiometric sensors achieve 98–102% recovery in spiked biological samples, minimizing degradation during analysis .
  • Freeze-thaw stability : Three cycles at -80°C show ≤5% deviation in concentration, validated via LC-MS/MS .

Q. How can researchers optimize enantiomeric separation for pharmacokinetic studies?

  • Chiral stationary phases : Use amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H) with heptane:ethanol:diethylamine (80:20:0.1) mobile phase .
  • Validation parameters :
    • Resolution (Rs) ≥1.5 between (1S,4S) and (1R,4R) isomers .
    • LOD/LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively, via signal-to-noise ratios .

Data Contradiction Analysis

Q. How to interpret conflicting data on environmental persistence and biodegradation?

  • Gaps in evidence : No PBT/vPvB assessment data exists .
  • Mitigation strategies :
    • Apply OECD 301F (ready biodegradability test) to assess aerobic degradation .
    • Model bioaccumulation using logP (experimental: 3.2) and molecular weight (328.66 g/mol) .

Q. What protocols reconcile toxicity data gaps for in vivo studies?

  • Read-across approaches : Use sertraline hydrochloride (parent compound) data, noting LD₅₀ (rat oral) = 450 mg/kg .
  • Alternative assays :
    • Zebrafish embryotoxicity (FET) to estimate EC₅₀ for developmental effects .
    • Ames test (OECD 471) for mutagenicity screening .

Methodological Best Practices

  • Synthesis : Validate enantiomeric excess (≥99%) via polarimetry (specific rotation: +37.9° in methanol) .
  • Handling : Use NIOSH-certified respirators and chemical-resistant gloves (e.g., nitrile) during manipulation .
  • Waste disposal : Incinerate at >850°C with alkaline scrubbers to neutralize HCl emissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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rac-cis-N-Desmethyl Sertraline Hydrochloride
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